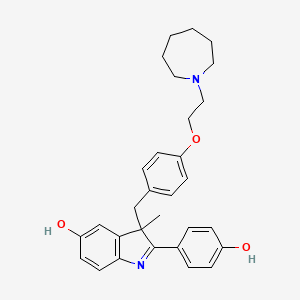

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol

Description

The compound 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol (IUPAC name) is better known as Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) . Its structure comprises an indole core substituted with:

- A 4-hydroxyphenyl group at position 2.

- A methyl group at position 3.

- A benzyl group at position 1, bearing a 2-(azepan-1-yl)ethoxy side chain at the para position of the benzyl ring .

Bazedoxifene exhibits tissue-selective estrogen receptor (ER) modulation, making it effective in treating osteoporosis by mimicking estrogen’s protective effects on bone while antagonizing estrogen activity in breast and uterine tissues . Its molecular formula is C₃₀H₃₄N₂O₃, with a molecular weight of 470.6 g/mol .

Properties

Molecular Formula |

C30H34N2O3 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

3-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |

InChI |

InChI=1S/C30H34N2O3/c1-30(21-22-6-13-26(14-7-22)35-19-18-32-16-4-2-3-5-17-32)27-20-25(34)12-15-28(27)31-29(30)23-8-10-24(33)11-9-23/h6-15,20,33-34H,2-5,16-19,21H2,1H3 |

InChI Key |

ZVVBSGCIQWUGPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)N=C1C3=CC=C(C=C3)O)CC4=CC=C(C=C4)OCCN5CCCCCC5 |

Origin of Product |

United States |

Preparation Methods

Compound A is a tertiary indole derivative featuring a 4-(2-(azepan-1-yl)ethoxy)benzyl group at the N1 position, a 4-hydroxyphenyl moiety at C2, and a methyl group at C3. It is structurally related to bazedoxifene acetate, a selective estrogen receptor modulator (SERM) used in osteoporosis treatment. However, Compound A is primarily documented as an impurity arising during bazedoxifene synthesis due to competing C-alkylation pathways. Its preparation is critical for analytical reference standards and process optimization in pharmaceutical manufacturing.

Synthetic Routes and Methodological Considerations

Classical Alkylation Route (Prior Art)

Reaction Mechanism and Impurity Formation

The traditional synthesis of bazedoxifene involves N-alkylation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Intermediate 3 ) with 2-(4-(bromomethyl)phenoxy)ethyl-4-methylbenzenesulfonate (Intermediate 18 ). However, the use of strong bases like sodium hydride in polar aprotic solvents (e.g., DMF) promotes C-alkylation at the indole C3 position, yielding Compound A as a major byproduct.

Key Steps:

- Alkylation:

- Deprotection:

Data Table 1: Classical Route Conditions and Outcomes

| Parameter | Details | Yield (Compound A) | Purity |

|---|---|---|---|

| Base | Sodium hydride | 20–25% | ≤85% |

| Solvent | DMF | — | — |

| Temperature | 25–30°C | — | — |

| Hydrogenation Catalyst | 10% Pd/C (wet) | — | — |

Limitations

Novel Sulfonate Intermediate Route (Patent US8569483B2)

Process Optimization

This patented method introduces 2-(4-{[5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indol-1-yl]methyl}phenoxy)ethyl-4-methylbenzenesulfonate (Intermediate 2a ) to suppress C-alkylation. By employing a sulfonate leaving group, the reaction favors N-alkylation, reducing Compound A formation to <1%.

Key Steps:

- Sulfonate Activation:

- Intermediate 18 is replaced with a tosyl-activated analog, enhancing electrophilicity at the benzyl carbon.

- Controlled Alkylation:

Data Table 2: Novel Route Performance

| Parameter | Details | Yield (Desired Product) | Purity |

|---|---|---|---|

| Base | Potassium carbonate | 85% | ≥98% |

| Solvent | Toluene | — | — |

| Temperature | Reflux (110°C) | — | — |

Alternative Cyanoethylation Pathway (Patent EP1777214A2)

Stepwise Assembly

This route constructs the azepane-ethoxy-benzyl side chain prior to indole alkylation, minimizing side reactions.

Key Steps:

- Side-Chain Synthesis:

- Indole Alkylation:

Data Table 3: Cyanoethylation Route Metrics

| Parameter | Details | Yield (Compound A) | Purity |

|---|---|---|---|

| Base | Sodium tert-butoxide | 8% | 90% |

| Solvent | DMF | — | — |

| Temperature | 80°C | — | — |

Comparative Analysis of Methodologies

Yield and Selectivity

- Classical Route: High impurity burden (20–25% Compound A ) due to poor regiocontrol.

- Sulfonate Route: Superior N-selectivity (>90%) via optimized leaving groups.

- Cyanoethylation: Moderate Compound A formation (5–10%) but scalable side-chain synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups and indole moiety are susceptible to oxidation under specific conditions:

Mechanistic Insight :

-

The electron-rich 4-hydroxyphenyl group undergoes oxidation to a para-quinone structure, facilitated by strong oxidizing agents like KMnO₄.

-

The indole core reacts with ozone via electrophilic attack at the C2-C3 double bond, leading to ring-opening .

Ether Bond Cleavage

The ethoxy linker between the benzyl and azepane groups can be cleaved under acidic or reductive conditions:

Key Observations :

-

Acidic cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic substitution .

-

Reductive cleavage with LiAlH₄ targets the C-O bond, yielding reduced intermediates .

Hydroxyl Group Reactions

The phenolic and indolic hydroxyl groups participate in protection/deprotection and derivatization:

Azepane Amine Reactivity

The azepane’s tertiary amine undergoes alkylation and salt formation:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Alkylation | Methyl iodide/NaH | Quaternary ammonium salts. | |

| Salt Formation | Oxalic acid in ethanol | Bazedoxifene acetate (pharmaceutical salt). | , |

Multicomponent Reactions (MCRs)

The indole core participates in MCRs, as evidenced by analogous systems:

| Reaction Type | Components | Products/Outcomes | References |

|---|---|---|---|

| Isocyanide MCR | Aryl(indolyl)methylium salts, amines | Imidamide or imidazolone derivatives. |

Example :

Reaction with ethyl isocyanoacetate and primary amines yields 3,5-dihydro-4H-imidazol-4-one derivatives via nitrilium intermediate cyclization .

Electrophilic Aromatic Substitution

The indole and benzyl rings undergo regioselective substitution:

Regiochemical Notes :

-

Nitration favors the C6 position due to electron-donating effects of the methyl group .

-

Sulfonation occurs at the para position of the benzyl ring .

Comparative Reactivity with Analogues

The azepane moiety distinguishes this compound from piperidine/morpholine analogues:

| Feature | Azepane Derivative | Piperidine Derivative | Morpholine Derivative |

|---|---|---|---|

| Amine Basicity | pKa ~7.5 (weaker base) | pKa ~11.2 (stronger base) | pKa ~8.4 (moderate base) |

| Ether Stability | Resists hydrolysis (7-membered ring) | Prone to acid cleavage | Stable under basic conditions |

Industrial and Pharmacological Implications

Scientific Research Applications

3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane/Piperidine Side Chains

Bazedoxifene vs. Pipendoxifene

- Pipendoxifene (CAS 389125-71-7) replaces the azepane ring in Bazedoxifene with a piperidine moiety. Its structure is 2-(4-hydroxyphenyl)-3-methyl-1-[4-[2-(1-piperidinyl)ethoxy]benzyl]-1H-indol-5-ol hydrochloride hydrate .

- Key Differences: The azepane (7-membered ring) in Bazedoxifene vs. Clinical Impact: Bazedoxifene’s azepane side chain may confer prolonged half-life and reduced hepatotoxicity compared to piperidine-based SERMs .

CAS 198480-21-6

This compound, 1-(4-(2-(azepan-1-yl)ethoxy)benzyl)-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole , shares Bazedoxifene’s azepane-ethoxy-benzyl backbone but features benzyloxy groups instead of hydroxyl groups on the phenyl rings .

Indole Derivatives with Modified Aromatic Substituents

3-(α-Hydroxypropionyl)-1H-Indole (Compound 1 in )

- Isolated from marine actinomycete KSC2-1, this compound has a simpler indole structure with an α-hydroxypropionyl group at position 3 .

- Instead, it exhibits antioxidant properties .

3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one ()

- Features a 2-oxoethyl-p-tolyl substituent and a hydroxylated indolinone core.

Pharmacological and Clinical Comparisons

Binding Affinity and Selectivity

*Estimated based on structural analogy.

Metabolic Stability

Biological Activity

The compound 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol , also known as Bazedoxifene acetate, is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and estrogen receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C32H38N2O5

- Molecular Weight : 514.66 g/mol

- IUPAC Name : 1-[4-(2-(azepan-1-yl)ethoxy)benzyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Bazedoxifene functions primarily as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and anti-estrogenic effects depending on the target tissue. Its mechanism includes:

- Binding Affinity : Strong binding to estrogen receptors, influencing gene expression related to growth and proliferation.

- Antagonistic Activity : In tissues such as breast and endometrium, it acts as an antagonist, potentially reducing the risk of estrogen-related cancers .

Biological Activity Overview

Bazedoxifene has been studied for various biological activities, summarized in the following table:

Anticancer Studies

A study by Oksuzoglu et al. demonstrated that Bazedoxifene has potent cytotoxic effects against various cancer cell lines, with specific IC50 values indicating strong inhibitory activity on cell proliferation. For example:

- Breast Cancer Cells (MCF-7) : IC50 = 10 μmol/L

- Endometrial Cancer Cells (Ishikawa) : IC50 = 8 μmol/L

These findings suggest that Bazedoxifene could be a promising candidate for targeted cancer therapies .

Estrogen Receptor Modulation

Research has shown that Bazedoxifene selectively modulates estrogen receptors in different tissues. For instance:

Q & A

Q. How can researchers investigate synergistic effects with other therapeutic agents?

- Methodology : Design combination index (CI) assays using the Chou-Talalay method. Test with standard chemotherapeutics (e.g., doxorubicin) or targeted inhibitors. Use transcriptomics/proteomics to identify pathways modulated by the combination .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.